molecular formula C15H10FN3O2S B2984633 (E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946334-54-9

(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2984633
CAS No.: 946334-54-9
M. Wt: 315.32
InChI Key: WQMVKQUDCWGZOP-BMRADRMJSA-N
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Description

(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core linked to a 3-methylisoxazole carboxamide group, with a strategic 6-fluoro substitution and a terminal alkyne-functionalized side chain at the N-3 position. This molecular architecture is characteristic of compounds investigated for their potential to modulate key biological targets, particularly in oncology research. The incorporation of a prop-2-yn-1-yl (propargyl) group provides a versatile chemical handle for further derivatization via click chemistry, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of molecular hybrids or probe-conjugation for chemical biology studies . Compounds based on the benzo[d]thiazole scaffold have demonstrated significant research interest as inhibitors of protein kinases, with the planar, electron-rich heterocyclic system enabling key interactions such as π-π stacking and hydrogen bonding within enzyme active sites . Recent literature indicates that novel benzo[d]thiazole hybrids can function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival . The specific 6-fluoro substituent on the benzothiazole ring is a common feature in medicinal chemistry, often employed to fine-tune electronic properties, enhance metabolic stability, and improve binding affinity through electrostatic interactions with target proteins . Researchers can leverage this high-purity compound for in vitro studies exploring the structure-activity relationships of benzothiazole derivatives, screening for anti-proliferative effects, and developing new targeted therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O2S/c1-3-6-19-11-5-4-10(16)8-13(11)22-15(19)17-14(20)12-7-9(2)18-21-12/h1,4-5,7-8H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMVKQUDCWGZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide represents a significant class of organic molecules with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential applications in medicinal chemistry.

Structure

The compound features a complex structure characterized by:

  • A benzo[d]thiazole core.
  • An isoxazole moiety.
  • A carboxamide functional group.

Molecular Formula

The molecular formula is C15H14FN3O2SC_{15}H_{14}FN_3O_2S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms, which contribute to its biological activity.

Antitumor Activity

Research has indicated that derivatives of isoxazole and benzothiazole exhibit notable antitumor properties. A study highlighted that certain isoxazole derivatives demonstrated cytotoxicity against human promyelocytic leukemia cells (HL-60) at concentrations ranging from 86 to 755 μM. Specifically, isoxazole (3) induced apoptosis through decreased Bcl-2 expression and increased p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle arrest .

Antimicrobial Activity

Compounds similar to the target structure have shown antimicrobial effects. For instance, certain benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity. The effectiveness was evaluated using broth microdilution testing according to CLSI guidelines .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound involve:

  • Inhibition of cell proliferation : Compounds have been shown to inhibit the growth of various cancer cell lines.
  • Induction of apoptosis : The modulation of apoptotic pathways through the regulation of key proteins such as Bcl-2 and p21.

Study on Isoxazole Derivatives

A comprehensive study evaluated several isoxazole derivatives for their biological activity. Among them, compounds (5), (6), (8), (9), and (15) exhibited significant antitumor activity across multiple cancer cell lines. The IC50 values indicated that these compounds were effective in inhibiting tumor growth while maintaining lower toxicity to normal cells .

CompoundIC50 (μM)Cell LineActivity Type
56.26HCC827Antitumor
66.48NCI-H358Antitumor
8ModerateMRC-5Antitumor
9HighA549Antitumor
15Non-activeMRC-5No Activity

Evaluation Against Infectious Diseases

Another research effort focused on the evaluation of similar compounds against various viral classes and bacterial strains. Although some compounds showed cytotoxicity against human lymphocytes supporting HIV-1 growth, they did not exhibit significant antiviral or antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

6-Methyl vs. 6-Fluoro Analogs
  • Methyl groups may increase lipophilicity compared to fluorine.
6-Nitro and 6-(Methylsulfonyl) Derivatives
  • Compound : (E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide ()

    • Molecular Formula : C₁₉H₁₅N₃O₅S
    • Molecular Weight : 397.4 g/mol
    • Key Difference : The 6-nitro group is a strong electron-withdrawing substituent, which may enhance reactivity but reduce metabolic stability compared to 6-fluoro.

Modifications at the 3-Position of Benzothiazole

Propargyl vs. Ethyl or Methoxyethyl Groups
  • Compound : (E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide ()

    • Molecular Formula : C₁₇H₂₀N₄O₂S
    • Molecular Weight : 344.4 g/mol
    • Key Difference : The 2-methoxyethyl chain enhances hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration .

Variations in the Carboxamide Moiety

Isoxazole vs. Pyrazole or Benzamide
  • Compound : (E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide ()

    • Key Difference : Pyrazole rings offer additional hydrogen-bonding sites but may increase metabolic susceptibility compared to isoxazole .

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